molecular formula C15H9ClF2N2S B8294481 1,3-dihydro-7-chloro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepine-2-thione

1,3-dihydro-7-chloro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepine-2-thione

Cat. No. B8294481
M. Wt: 322.8 g/mol
InChI Key: IYDNPWDCXBEKGG-UHFFFAOYSA-N
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Patent
US03987052

Procedure details

A solution of 7.65 g. (0.025 mole) of 1,3-dihydro-7-chloro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepin-2-one in 500 ml. of pyridine was treated with 5.55 g. (0.025 mole) of phosphorus pentasulfide and heated under reflux in a nitrogen atmosphere for two hours. The pyridine (350 ml.) was removed in vacuo and the thus-produced residue was poured onto crushed ice. The aqueous phase was extracted with methylene chloride and then discarded. The extract was washed successively with three 200-ml. portions of water and 100 ml. of brine, and dried over anhydrous sodium sulfate. Removal of the solvent gave 7.0 g. of solid which was recrystallized from ethanol-water, to give in 2 crops 6.8 g. of crude material which, after recrystallization from ethanol-water, gave pure 1,3-dihydro-7-chloro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepine-2-thione of melting point 222.5°-224° C.
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=O)[CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:23]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[S:23])[CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1

Inputs

Step One
Name
Quantity
0.025 mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=C(C=CC=C2F)F)C1
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The pyridine (350 ml.) was removed in vacuo
ADDITION
Type
ADDITION
Details
the thus-produced residue was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed successively with three 200-ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of brine, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave 7.0 g
CUSTOM
Type
CUSTOM
Details
of solid which was recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
to give in 2 crops 6.8 g
CUSTOM
Type
CUSTOM
Details
of crude material which, after recrystallization from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=C(C=CC=C2F)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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